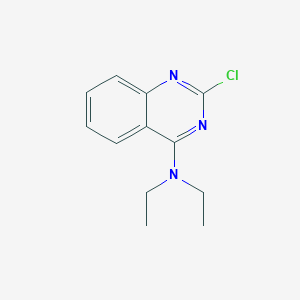

2-Chloro-N,N-diethylquinazolin-4-amine

Description

Significance of Quinazoline (B50416) Scaffolds in Chemical Biology

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and chemical biology. nih.gov Its prevalence is rooted in its presence in over 200 naturally occurring alkaloids and its ability to serve as a versatile scaffold for a vast array of synthetic compounds. mdpi.com The first quinazoline alkaloid to be isolated was vasicine (B45323) (also known as peganine) in 1888 from the plant Adhatoda vasica, which has been used in traditional medicine for centuries. scispace.com

Quinazoline derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.govresearchgate.net This structural motif is a key component in numerous therapeutic agents, demonstrating efficacy as:

Anticancer agents: Several FDA-approved drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, are based on the 4-aminoquinazoline scaffold and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in tumor cell proliferation. wikipedia.orgnih.gov

Anti-inflammatory agents: Certain derivatives have shown significant anti-inflammatory properties. mdpi.com

Antimicrobial and Antiviral agents: The scaffold has been utilized to develop compounds with activity against various bacteria, fungi, and viruses. nih.govresearchgate.net

Antimalarial agents: The discovery of the antimalarial activity of febrifugine, a quinazoline alkaloid, spurred extensive research into synthetic analogues. scispace.com

Other therapeutic areas: The biological potential of quinazolines extends to anticonvulsant, antihypertensive, antidepressant, and antidiabetic activities. nih.gov

The structural versatility of the quinazoline core allows for substitution at various positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets. This adaptability has cemented the quinazoline scaffold as a "privileged structure" in drug discovery.

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Gefitinib | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor wikipedia.org |

| Erlotinib | Non-small cell lung cancer, Pancreatic cancer | EGFR tyrosine kinase inhibitor researchgate.net |

| Lapatinib | HER2-positive breast cancer | Dual EGFR and HER2 tyrosine kinase inhibitor researchgate.net |

| Quinethazone | Hypertension, Edema | Thiazide-like diuretic mdpi.com |

Overview of 2-Chloro-N,N-diethylquinazolin-4-amine within Substituted Quinazoline Research

This compound represents a specific molecule within the large family of substituted quinazolines. Its structure is characterized by three key features: the core quinazoline ring, a chlorine atom at the 2-position, and a diethylamino group at the 4-position. This particular substitution pattern places it in a class of compounds often explored as intermediates in synthetic chemistry or as final products in screening libraries for drug discovery.

The chlorine atom at the C2 position is also of significant strategic importance. It serves as a reactive handle for further chemical modification. The synthesis of 2-chloro-4-aminoquinazolines is commonly achieved through the regioselective nucleophilic aromatic substitution (SNAr) of a 2,4-dichloroquinazoline (B46505) precursor. mdpi.com DFT (Density Functional Theory) calculations have confirmed that the C4 position is more susceptible to nucleophilic attack than the C2 position, allowing for the selective introduction of an amine at C4 while leaving the C2-chloro group intact. mdpi.com This 2-chloro intermediate can then be subjected to a second SNAr reaction with another nucleophile to create 2,4-disubstituted quinazoline derivatives, a common strategy for building molecular diversity. acs.org

Therefore, this compound is best understood as a valuable building block or a probe molecule. Its synthesis and study contribute to the broader understanding of the structure-activity relationships (SAR) of quinazoline-based compounds, helping to guide the design of more potent and selective therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN3 |

| Molar Mass | 235.71 g/mol |

| Canonical SMILES | CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl |

| InChI Key | FGPAPQSYPMKRLB-UHFFFAOYSA-N |

Historical Context of Quinazoline Synthesis and Derivatization

The history of quinazoline chemistry dates back to the latter half of the 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen. nih.gov The parent compound, quinazoline itself, was first synthesized many years later. In 1895, August Bischler and Lang reported its formation via the decarboxylation of quinazoline-2-carboxylic acid. researchgate.net A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine. wikipedia.org

A significant early method for creating quinazolinone derivatives was the Niementowski quinazolinone synthesis (1895), which involves the condensation of anthranilic acid with amides. frontiersin.org These foundational methods laid the groundwork for the exploration of quinazoline chemistry.

The discovery of naturally occurring quinazoline alkaloids with potent biological activities, such as vasicine (1888) and febrifugine, provided a major impetus for chemists to develop more diverse and efficient synthetic routes to access a wider range of derivatives. scispace.com Over the decades, synthetic methodologies have evolved significantly. Classic condensation and cyclization reactions have been refined, and new strategies have been introduced, including solid-phase synthesis and microwave-assisted organic synthesis (MAOS), which often lead to higher yields, shorter reaction times, and cleaner reactions. frontiersin.orgscielo.br This continuous innovation in synthesis has been critical in populating chemical libraries and has directly enabled the discovery of clinically important quinazoline-based drugs.

| Year | Researcher(s) | Milestone |

|---|---|---|

| 1869 | Griess | First synthesis of a quinazoline derivative. nih.gov |

| 1888 | - | Isolation of Vasicine, the first known quinazoline alkaloid. scispace.com |

| 1895 | Bischler & Lang | First synthesis of the parent quinazoline compound. researchgate.net |

| 1895 | Von Niementowski | Development of the Niementowski quinazolinone synthesis. frontiersin.org |

| 1903 | Gabriel | Devised a more satisfactory synthesis of quinazoline. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-3-16(4-2)11-9-7-5-6-8-10(9)14-12(13)15-11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUOAVNWQPLAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N,n Diethylquinazolin 4 Amine

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis of 2-Chloro-N,N-diethylquinazolin-4-amine identifies the primary disconnection at the C4-amine bond. This bond is logically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection reveals two key precursors: the electrophilic quinazoline (B50416) core, 2,4-dichloroquinazoline (B46505) , and the nucleophile, diethylamine (B46881) .

Further deconstruction of the 2,4-dichloroquinazoline intermediate points to quinazoline-2,4-dione (also known as quinazolinedione) as its direct precursor. The two chloro groups are installed via a chlorination reaction. The quinazoline-2,4-dione itself can be traced back to simpler, commercially available starting materials, most commonly anthranilic acid or its derivatives, which undergo a cyclization reaction to form the heterocyclic core. This systematic approach establishes a clear and efficient synthetic pathway.

Preparation of the Quinazoline Core

The formation of the foundational quinazoline ring is a critical phase in the synthesis, beginning with simple aromatic precursors and culminating in the key chlorinated intermediate.

The pivotal intermediate, 2,4-dichloroquinazoline, is prepared through the chlorination of quinazoline-2,4-dione. This transformation is typically achieved by heating the dione (B5365651) with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. derpharmachemica.com The reaction is often facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline, and carried out under reflux conditions. derpharmachemica.com Upon completion, the reaction mixture is carefully poured into ice water, causing the 2,4-dichloroquinazoline product to precipitate, after which it can be collected by filtration. derpharmachemica.com

A patent for this process describes reacting quinazoline-2,4-dione with a chlorinating agent, preferably phosphorus oxychloride, to yield the target 2,4-dichloroquinazoline. google.com

The construction of the quinazoline ring system generally involves the cyclization of an anthranilic acid derivative. One of the most direct methods is the reaction of anthranilic acid with urea. scispace.com This mixture is heated, leading to a cyclization and condensation reaction that forms quinazoline-2,4-dione.

| Starting Material | Reagent(s) | Product | Ref. |

| Anthranilic Acid | Urea | Quinazoline-2,4-dione | scispace.comgeneris-publishing.com |

| Anthranilic Acid | Potassium Cyanate, NaOH, HCl | Quinazoline-2,4-dione | google.com |

| Anthranilamide | Aldehydes, DMSO (aerobic oxidation) | Quinazolinone derivatives | lookchem.com |

| Anthranilic Acid | Formamide | Quinazolin-4-one | generis-publishing.com |

Introduction of the N,N-diethylamino Moiety

The final stage of the synthesis involves the precise installation of the diethylamino group onto the quinazoline core. This step is governed by the principles of nucleophilic aromatic substitution and is highly regioselective.

The reaction between 2,4-dichloroquinazoline and an amine nucleophile is a well-documented example of regioselective nucleophilic aromatic substitution (SNAr). nih.govnih.gov The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C-2 position. beilstein-journals.org This pronounced regioselectivity is due to electronic factors within the quinazoline ring. nih.govdoaj.org

Theoretical studies using Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This makes the C-4 position more electrophilic and thus more susceptible to nucleophilic attack. nih.govdoaj.org The activation energy for substitution at the C-4 position is calculated to be lower than at the C-2 position, further supporting the observed experimental outcome. nih.gov Once the first amination occurs at the C-4 position, the electron-donating nature of the newly introduced amino group deactivates the ring, making the substitution of the second chlorine at C-2 require more forcing conditions. stackexchange.com

To synthesize the final product, 2,4-dichloroquinazoline is reacted with diethylamine. The reaction is typically performed by refluxing the 2,4-dichloroquinazoline with diethylamine in a suitable solvent, such as isopropanol. derpharmachemica.com The nucleophilic diethylamine selectively attacks the C-4 position, displacing the chloride ion and forming this compound. The reaction proceeds efficiently due to the high reactivity of the C-4 position. nih.gov

| Electrophile | Nucleophile | Solvent | Conditions | Product Type | Ref. |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline (B41778) derivatives | Isopropanol | Reflux, 6h | 2-chloro-4-(arylamino) quinazoline | derpharmachemica.com |

| 2,4-dichloroquinazoline | Primary amines | Not specified | Not specified | N-substituted 2-chloroquinazoline-4-amine | digitellinc.com |

| 7-fluoroquinazoline-2,4-diol | POCl₃, then Diethylamine | Not specified | Heating, then substitution | 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | scispace.com |

Chlorination at the C-2 Position

The introduction of a chlorine atom at the C-2 position of the quinazoline ring is a pivotal transformation in the synthesis of this compound. This step typically follows the formation of the core quinazoline structure and precedes the introduction of the diethylamine group at the C-4 position. The process involves the conversion of a hydroxyl or oxo group at the C-2 position into a chloro group, rendering the position susceptible to further reactions if needed, but more importantly, establishing the desired 2-chloro substitution pattern.

Strategies for Introducing the C-2 Chlorine

The primary strategy for introducing the chlorine atom at the C-2 position involves the chlorination of a quinazoline-2,4-dione or a 4-substituted-quinazolin-2-one precursor. This transformation is a common and effective method for synthesizing 2-chloroquinazolines.

The most frequently employed chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). scispace.comderpharmachemica.com The reaction typically involves heating the quinazoline precursor with an excess of phosphorus oxychloride, often in the presence of a catalyst or an additive. For instance, the synthesis of the analogous compound, 2,4-dichloro-6,7-dimethoxy quinazoline, is achieved by refluxing 6,7-dimethoxy quinazolin-2,4-dione with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline for several hours. derpharmachemica.com Similarly, the synthesis of a 7-fluoro substituted analog involves heating the corresponding 7-fluoroquinazoline-2,4-diol with phosphorus oxychloride in the presence of N,N-dimethylformamide (DMF). scispace.com

Another approach involves the use of a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This mixture can be used for the cyclohydrolysis and chlorination of precursors like 3,4-dimethoxy phenyl cyano carbamide to yield 2-chloro-4-amino-6,7-dimethoxy quinazoline directly. google.com Solid phosgene (B1210022) has also been utilized as a chlorinating agent for heterocyclic systems, offering an alternative with potentially easier workup and waste management. google.com

Table 1: Common Chlorination Reagents and Precursors

| Precursor | Chlorinating Agent(s) | Additive/Catalyst | Product Type |

|---|---|---|---|

| Quinazoline-2,4-dione | POCl₃ | N,N-Dimethylaniline | 2,4-Dichloroquinazoline |

| Quinazoline-2,4-diol | POCl₃ | DMF | 2,4-Dichloroquinazoline |

| Phenyl cyano carbamide | PCl₅ / POCl₃ | None | 2-Chloro-4-aminoquinazoline |

Selective Chlorination Methods

The chlorine atom at the C-4 position of the quinazoline ring is significantly more reactive towards nucleophilic substitution than the chlorine atom at the C-2 position. This difference in reactivity is the cornerstone of selectivity. By reacting the 2,4-dichloroquinazoline intermediate with diethylamine, a selective nucleophilic aromatic substitution occurs at the C-4 position, displacing the chloride and forming the desired N,N-diethylquinazolin-4-amine moiety while leaving the C-2 chlorine atom untouched. derpharmachemica.comnih.gov

Therefore, the "selective chlorination" is a result of a two-step process: non-selective dichlorination followed by a highly selective nucleophilic substitution. This differential reactivity allows for the precise and controlled synthesis of 2-chloro-4-aminoquinazoline derivatives.

Optimization of Synthetic Pathways

Reaction Conditions and Parameter Optimization

The optimization of reaction conditions focuses on several key parameters for both the chlorination and amination steps.

Temperature: The chlorination step using phosphorus oxychloride typically requires elevated temperatures, often at reflux (around 110°C), to proceed at a reasonable rate. scispace.comderpharmachemica.com The subsequent amination with diethylamine is also frequently carried out at reflux temperature in a suitable solvent like isopropanol. derpharmachemica.com Careful control of temperature is necessary to prevent side reactions and decomposition.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Chlorination can take several hours (e.g., 5-6 hours) to reach completion. scispace.comderpharmachemica.com Similarly, the amination step also requires a specific duration, often around 6 hours, to maximize the yield of the final product. derpharmachemica.com

Reagent Stoichiometry: The molar ratio of reactants is a critical factor. For the chlorination of a quinazoline-dione, a significant excess of phosphorus oxychloride is often used, which can also serve as the solvent. scispace.comderpharmachemica.com In the amination step, a slight excess of diethylamine may be used to ensure the complete conversion of the 2,4-dichloroquinazoline intermediate. nih.gov

One-pot reaction methods have also been developed for other quinazolinone derivatives to improve efficiency by minimizing intermediate isolation steps. mdpi.com

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly impact the yield and selectivity of quinazoline synthesis. While the chlorination step often uses an excess of the chlorinating agent (POCl₃) as the solvent, the subsequent nucleophilic substitution step requires careful solvent selection.

Table 2: Effect of Solvent on Quinazoline Synthesis Yields (General Examples)

| Solvent | Polarity | Typical Yield | Reference |

|---|---|---|---|

| Water | Polar Protic | Excellent (91%)* | researchgate.net |

| DMF | Polar Aprotic | Excellent (85%)* | researchgate.netresearchgate.net |

| Ethanol | Polar Protic | Ineffective* | researchgate.net |

| Toluene | Non-polar | Ineffective* | researchgate.net |

| Isopropanol | Polar Protic | Satisfactory** | derpharmachemica.com |

*For the synthesis of quinazoline-2,4(1H,3H)-diones. **For the synthesis of 2-chloro-4-(arylamino)quinazolines.

Catalyst Application in Quinazoline Synthesis

While the synthesis of the broader quinazoline family often involves transition-metal catalysts, the specific chlorination and amination steps to form this compound rely more on additives that act as catalysts. organic-chemistry.orgmdpi.comnih.gov

In the chlorination reaction with POCl₃, tertiary amines like N,N-dimethylaniline or amides like DMF are frequently added in catalytic amounts. scispace.comderpharmachemica.com These compounds are believed to activate the phosphorus oxychloride, forming a more reactive intermediate (such as the Vilsmeier reagent in the case of DMF), which then facilitates the conversion of the hydroxyl group to a chloro group more efficiently.

The broader field of quinazoline synthesis has seen extensive use of catalysts, including those based on nickel, ruthenium, copper, and iron, for the construction of the core heterocyclic ring from various starting materials. organic-chemistry.orgmdpi.comresearchgate.net These catalytic methods offer high atom economy and can provide access to a wide variety of substituted quinazolines under mild conditions. researchgate.net

Derivatization Strategies for Related Quinazoline Structures

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of a wide range of biologically active compounds. researchgate.net Derivatization of the quinazoline ring is a key strategy for modulating the physicochemical properties and biological activities of these molecules. nih.gov Modifications can be made at various positions on both the pyrimidine (B1678525) and the benzene (B151609) portions of the fused ring system.

Modifications on the Quinazoline Ring System

The quinazoline ring offers several positions for chemical modification, with the C2, C4, C6, and C7 positions being the most commonly targeted for derivatization. mdpi.commdpi.com

C4 Position: The C4 position is particularly reactive towards nucleophilic substitution, especially when it bears a good leaving group like a chlorine atom. This allows for the introduction of a wide variety of substituents, including different amines (primary, secondary, and aromatic), alcohols, and thiols. researchgate.netnih.gov This reactivity is fundamental to the synthesis of many 4-aminoquinazoline derivatives. acs.org

C2 Position: The C2 position can also be functionalized. In a 2,4-dichloroquinazoline intermediate, the C2-chloro group is less reactive than the C4-chloro group, but it can be substituted under more forcing conditions or with stronger nucleophiles. Alternatively, modifications at C2 can be planned from the start of the synthesis, for example, by using different reagents during the initial cyclization step. nih.gov The introduction of substituted aryl groups or other heterocyclic moieties at this position is a common strategy. nih.gov

Benzene Ring (Positions C5-C8): The benzene part of the quinazoline system can undergo electrophilic substitution reactions. Nitration, for example, typically occurs at the C6 position. nih.gov The properties and reactivity of the quinazoline ring are influenced by the nature and position of substituents on the benzene ring. nih.gov Modifications at the C6 and C7 positions, often involving the introduction of alkoxy or substituted amino groups, are frequently explored to optimize biological activity. mdpi.com Metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are also employed to attach aryl or alkynyl groups to the quinazoline scaffold. chim.itresearchgate.net

The following table summarizes common derivatization reactions on the quinazoline ring:

| Position(s) | Reaction Type | Common Reagents | Resulting Modification |

| C4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of amino, alkoxy, or thioether groups. researchgate.net |

| C2 | Nucleophilic Aromatic Substitution | Stronger nucleophiles, harsher conditions | Introduction of various functional groups. |

| C6, C8 | Electrophilic Aromatic Substitution | Fuming HNO₃ / H₂SO₄ | Nitration of the benzene ring. nih.gov |

| Various | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | C-C bond formation to attach aryl or alkynyl groups. chim.it |

Substituent Effects on Reaction Pathways

The outcome of synthetic reactions on the quinazoline ring is highly dependent on the electronic and steric properties of the substituents already present on the scaffold. nih.gov These effects can influence reaction rates, yields, and even the position at which a reaction occurs.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinazoline ring can significantly alter its reactivity.

EWGs (e.g., nitro, cyano, halides) generally make the quinazoline ring more electron-deficient. This enhances its reactivity towards nucleophilic attack, particularly at the C2 and C4 positions. However, strong EWGs can sometimes retard other types of reactions. chim.it For instance, in certain copper-catalyzed dehydrogenative couplings, a nitro group on the quinazoline ring was found to slow the reaction and reduce the yield. chim.it

EDGs (e.g., methoxy (B1213986), alkyl, amino) increase the electron density of the ring system. This can facilitate electrophilic substitution on the benzene portion of the molecule. In many cases, both EDGs and EWGs are well-tolerated in synthetic protocols, allowing for the creation of a diverse library of compounds. chim.itfrontiersin.org

Steric Effects: The size and position of substituents can physically block or hinder the approach of reagents to a specific reaction site. Bulky substituents, particularly those near a reactive center, can prevent a reaction from occurring or lead to lower yields. For example, in some C-H activation reactions, bulky and cyclic aliphatic substituents failed to yield the desired products, likely due to steric hindrance. chim.it

The interplay between electronic and steric effects is crucial in planning synthetic routes for complex quinazoline derivatives. A deep understanding of these principles allows chemists to predict reaction outcomes and design more efficient syntheses. chim.itfrontiersin.org

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide granular detail about the atomic framework of 2-Chloro-N,N-diethylquinazolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

While specific experimental spectra for this compound are not widely available in published literature, the expected spectral features can be predicted based on the known structure and established principles of NMR spectroscopy. These predictions serve as a guide for the analysis and verification of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum for this compound is expected to show signals corresponding to the aromatic protons on the quinazoline (B50416) ring and the aliphatic protons of the N,N-diethylamino group.

The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of signals corresponding to the four protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-6, H-7, and H-8). The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their relative positions and electronic environment. For instance, the proton adjacent to the fused pyrimidine (B1678525) ring (H-5) would likely be deshielded and appear at a lower field.

The aliphatic region would contain signals for the diethylamino group. The two methylene (B1212753) (-CH₂-) groups, being chemically equivalent, would produce a single signal, likely a quartet due to coupling with the adjacent methyl protons. The two methyl (-CH₃) groups would also be equivalent and would give rise to a single signal, expected to be a triplet due to coupling with the methylene protons. These signals would appear at a higher field (typically δ 1.0-4.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-5, H-6, H-7, H-8) | 7.20 - 8.30 | Multiplets |

| Methylene (-NCH₂CH₃) | ~ 3.60 | Quartet (q) |

| Methyl (-NCH₂CH₃) | ~ 1.25 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information about the number of non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each unique carbon atom in the aromatic system and the diethylamino substituent.

The quinazoline ring system contains several carbon atoms in different electronic environments. The carbons bonded to electronegative atoms like nitrogen and chlorine (C-2 and C-4) are expected to be significantly deshielded and appear at a low field (downfield) in the spectrum, typically above δ 150 ppm. The remaining aromatic carbons would resonate in the typical aromatic region of δ 115-150 ppm. The aliphatic carbons of the diethylamino group would appear at a much higher field (upfield), with the methylene carbon (-CH₂-) resonating further downfield than the terminal methyl carbon (-CH₃) due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Ar-Cl) | ~ 155 |

| C-4 (Ar-N) | ~ 162 |

| C-4a, C-8a (Ar-C bridgehead) | ~ 120, ~150 |

| C-5, C-6, C-7, C-8 (Ar-CH) | 125 - 135 |

| Methylene (-NCH₂CH₃) | ~ 43 |

| Methyl (-NCH₂CH₃) | ~ 14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the diethylamino group. It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions (e.g., H-5 with H-6, H-6 with H-7, etc.). uomosul.edu.iq

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene/methyl proton signals to their respective aliphatic carbon signals. uomosul.edu.iq

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, the methylene protons (-NCH₂-) would show correlations to the C-4 of the quinazoline ring, confirming the attachment point of the diethylamino group. Correlations between aromatic protons and various aromatic carbons would confirm the structure of the fused ring system. uomosul.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₄ClN₃), HRMS would be used to confirm its molecular formula. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Formula | Species | Calculated Mass (m/z) |

| C₁₂H₁₄³⁵ClN₃ | [M+H]⁺ | 236.0949 |

| C₁₂H₁₄³⁷ClN₃ | [M+H]⁺ | 238.0919 |

This precise mass measurement, combined with the data from NMR spectroscopy, provides unequivocal evidence for the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of synthetic compounds. For derivatives of this compound, such as the closely related 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, ESI-MS has been successfully employed to confirm the structure of the target compound following its synthesis. scispace.com This technique provides high-resolution mass data, which is essential for verifying the successful outcome of synthetic procedures. The analysis of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight, alongside isotopic peaks characteristic of the chlorine atom, further validating its structure.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the analysis of quinazoline derivatives, these techniques are used to confirm the presence of key structural features. For instance, in related 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives, IR spectroscopy has been used to identify characteristic absorption bands. nih.gov Key vibrational frequencies would be expected for this compound, which would confirm the integrity of its core structure and the presence of its specific substituents.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=N (quinazoline ring) | Typically observed in the 1630-1615 cm⁻¹ region. |

| Aromatic C=C | Stretching vibrations appear in the 1600-1450 cm⁻¹ range. |

| Aliphatic C-H (diethyl groups) | Stretching is expected around 2970-2850 cm⁻¹. |

| C-N Stretch | Typically found in the 1350-1000 cm⁻¹ region. |

| C-Cl Stretch | A strong absorption is expected in the 800-600 cm⁻¹ range. |

This table presents expected ranges for the functional groups in the target compound based on typical IR absorption data for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for analyzing compounds with conjugated systems like the quinazoline ring. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λmax), is a function of the extent of conjugation and the presence of various chromophores and auxochromes within the molecule. For this compound, the UV-Vis spectrum would be expected to display distinct absorption bands characteristic of the quinazoline core, influenced by the electronic effects of the chloro and diethylamino substituents.

X-ray Crystallography

Detailed structural information at the atomic level for this compound has not been extensively reported in publicly available literature. The following sections describe the type of information that would be obtained from a successful X-ray crystallographic analysis.

Examination of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the quinazoline rings of adjacent molecules. nih.gov Understanding these interactions is fundamental to explaining the solid-state properties of the compound, such as its melting point, solubility, and crystal morphology. The analysis would reveal the crystal packing motifs and how the molecules self-assemble into a three-dimensional network.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into bond lengths, angles, and the distribution of electrons, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-Chloro-N,N-diethylquinazolin-4-amine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are critical for understanding the molecule's stability, reactivity, and potential interactions with other molecules. A hypothetical table of such properties for this compound, based on typical values for similar quinazoline (B50416) derivatives, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Y Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the distribution of electron density across the molecule. |

| Polarizability | Z ų | Describes the deformability of the electron cloud in an electric field. |

Note: The values in this table are placeholders and would require specific DFT calculations to be determined.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT can predict the electronic transitions between different energy levels in the molecule. This information is used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum, which is a key experimental characteristic. The predicted spectrum can be compared with experimental data to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Contribution to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Contribution to Reactivity |

| HOMO | -A | Electron-donating ability, susceptibility to electrophilic attack. |

| LUMO | -B | Electron-accepting ability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A - B | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are placeholders and would require specific DFT calculations to be determined.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its movements and interactions with its environment.

Conformational Analysis and Flexibility Studies

The diethylamino group in this compound has rotational freedom, leading to different possible spatial arrangements or conformations. Molecular dynamics simulations can explore these different conformations and determine their relative stabilities. This is important as the biological activity or material properties of a molecule can be highly dependent on its preferred conformation.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the study of how the solvent affects the molecule's conformation, flexibility, and electronic properties. Such studies are crucial for understanding the behavior of the compound in realistic chemical or biological environments.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Binding Mode Analysis and Key Interacting Residues

Detailed binding mode analysis and the identification of key interacting residues are direct outcomes of a molecular docking study. As no such studies for this compound have been identified, a specific analysis is not possible.

However, based on the general binding patterns of the 2-chloro-4-aminoquinazoline scaffold observed in published research on its analogues, a hypothetical binding mode can be proposed. The quinazoline ring system is often involved in crucial interactions within a protein's active site.

General Interaction Patterns for the Quinazoline Scaffold:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. The amino group at the 4-position can act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic aromatic core of the quinazoline provides a surface for hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic nature of the quinazoline ring allows for potential π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

A data table summarizing hypothetical key interacting residues for the quinazoline scaffold, based on studies of its derivatives, is presented below. It is crucial to reiterate that this is a generalized representation and not specific to this compound.

| Interaction Type | Potential Interacting Residues (Examples from Analogues) |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Main Chain Carbonyls/Amides |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| Pi-Stacking | Phe, Tyr, Trp, His |

Without experimental or computational data for the specific compound of interest, a definitive analysis of its binding mode and the key residues it interacts with cannot be provided. Future computational and experimental studies are necessary to elucidate the specific molecular interactions of this compound with any potential biological targets.

Structure Activity Relationship Sar Studies

Systematic Modification of the Quinazoline (B50416) Scaffold

The biological activity of quinazoline derivatives can be finely tuned by systematic modifications at various positions of the heterocyclic system. For 2-Chloro-N,N-diethylquinazolin-4-amine, the key positions for modification are the C-2, C-4, and the benzene (B151609) ring of the quinazoline nucleus.

Role of the C-2 Chlorine Atom in Activity

The chlorine atom at the C-2 position of the quinazoline ring plays a significant role in the chemical reactivity and, consequently, the biological activity of these compounds. The pyrimidine (B1678525) ring of quinazoline is generally resistant to electrophilic substitution, but the C-2 and C-4 positions are susceptible to nucleophilic attack, especially when substituted with a halogen. nih.gov The C-4 position is generally more reactive than the C-2 position in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Influence of the N,N-diethylamino Substituent at C-4

The substituent at the C-4 position of the quinazoline ring is a major determinant of biological activity. The 4-aminoquinazoline core is a well-established pharmacophore, particularly for kinase inhibitors. nih.gov The nature of the amine substituent at this position can significantly impact potency and selectivity.

For quinoline (B57606) derivatives, a related class of heterocyclic compounds, a dialkylaminoalkyl side chain at the C-4 position with 2-5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. tku.edu.tw In the case of this compound, the N,N-diethylamino group is a relatively small and lipophilic substituent. The ethyl groups may provide favorable van der Waals interactions within the binding pocket of a target protein. The tertiary amine itself is a key feature, and its basicity can be important for forming salt bridges or hydrogen bonds with the target.

Studies on various 4-aminoquinazoline derivatives have shown that both the size and electronic properties of the C-4 substituent are critical. For example, in a series of 4-anilinoquinazolines, the substitution pattern on the aniline (B41778) ring dramatically influences their activity as EGFR and VEGFR-2 dual inhibitors. researchgate.net While direct comparisons with the N,N-diethylamino group are not always available, the general consensus is that a substituted amino group at C-4 is a crucial element for the biological activity of this class of compounds.

Effects of Substitutions on the Quinazoline Ring System

Modifications to the benzene portion of the quinazoline ring system (positions 5, 6, 7, and 8) provide another avenue for optimizing biological activity. The reactivity of the benzene ring to electrophilic substitution is generally in the order of 8 > 6 > 5 > 7. nih.gov

SAR studies have demonstrated that the introduction of small, lipophilic substituents at positions 6 and 7 can enhance the anticancer activity of 4-aminoquinazoline derivatives. For example, many potent EGFR kinase inhibitors, such as gefitinib (B1684475) and erlotinib, feature methoxy (B1213986) and other small substituents at these positions. The introduction of a piperazine (B1678402) ring at the C-7 position of a quinazoline derivative was shown to exhibit potent inhibitory activities toward both TNF-alpha production and T cell proliferation. core.ac.uk Furthermore, the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring has been shown to improve their antimicrobial activities. nih.gov

The following table summarizes the general effects of substitutions on the quinazoline ring based on findings from various studies on related compounds.

| Position of Substitution | Nature of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Small, electron-withdrawing group (e.g., Cl) | Often retained in active compounds, influences electronic properties and target interaction. | nih.gov |

| C-4 | Substituted amino group (e.g., N,N-diethylamino) | Crucial for activity, nature of substituent affects potency and selectivity. | nih.gov |

| C-6 | Small, lipophilic groups (e.g., methoxy, halogen) | Can enhance anticancer and antimicrobial activity. | nih.gov |

| C-7 | Small, lipophilic groups or heterocyclic rings | Can significantly improve inhibitory potency in various biological assays. | core.ac.uk |

| C-8 | Halogen atoms | Can improve antimicrobial activity. | nih.gov |

Elucidation of Pharmacophoric Requirements for Molecular Targets

The 4-aminoquinazoline scaffold is a key pharmacophore for a range of molecular targets, most notably protein kinases. nih.gov Pharmacophore modeling of 4-anilinoquinazoline (B1210976) derivatives as tyrosine kinase inhibitors has identified several key features essential for their activity.

A common pharmacophore model for 4-anilinoquinazoline-based EGFR inhibitors includes:

A hydrogen bond acceptor: The N-1 nitrogen of the quinazoline ring is a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

A hydrogen bond donor: The amino group at the C-4 position can act as a hydrogen bond donor.

A hydrophobic region: The quinazoline ring itself and the substituents on the C-4 amino group contribute to hydrophobic interactions within the ATP-binding pocket of the kinase.

Correlating Structural Features with Biological Response (e.g., binding affinity)

The correlation of specific structural features with quantitative measures of biological response, such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), is a cornerstone of SAR studies. For quinazoline derivatives, a wealth of data exists demonstrating how subtle changes in substitution can lead to dramatic differences in potency.

For instance, in a study of novel 4-aminoquinazoline derivatives evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line, the nature of the substituent at the C-4 position had a profound impact on their potency. The table below presents a selection of data from a study on quinazoline-chalcone derivatives, illustrating the impact of substitutions on their antiproliferative activity. nih.gov

| Compound | Substitution Pattern | Target Cell Line | GI50 (µM) | Reference |

|---|---|---|---|---|

| 14g | 2-chloro-4-(3-acetyl)anilino-6,7-dimethoxyquinazoline derivative | K-562 (Leukemia) | 0.622 | nih.gov |

| 14g | 2-chloro-4-(3-acetyl)anilino-6,7-dimethoxyquinazoline derivative | RPMI-8226 (Leukemia) | 1.81 | nih.gov |

| 14g | 2-chloro-4-(3-acetyl)anilino-6,7-dimethoxyquinazoline derivative | HCT-116 (Colon Cancer) | 1.64 | nih.gov |

| 14g | 2-chloro-4-(3-acetyl)anilino-6,7-dimethoxyquinazoline derivative | LOX IMVI (Melanoma) | 1.71 | nih.gov |

| 14g | 2-chloro-4-(3-acetyl)anilino-6,7-dimethoxyquinazoline derivative | MCF7 (Breast Cancer) | 1.75 | nih.gov |

This data clearly indicates that the 2-chloro-4-anilinoquinazoline scaffold with specific substitutions can exhibit potent antiproliferative activity in the sub-micromolar range against various cancer cell lines. nih.gov The systematic exploration of substitutions around the quinazoline core is, therefore, a valid strategy for the development of novel therapeutic agents.

Mechanistic Investigations at the Molecular Level

Identification of Putative Molecular Targets (e.g., enzymes, receptors)

Research into quinazoline (B50416) derivatives has identified several key molecular targets, primarily within the context of anticancer drug discovery. These targets are often enzymes that play a crucial role in cell signaling and proliferation.

Enzymes:

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase. Several approved anticancer drugs are based on this structure. Derivatives of 2-chloro-4-anilino-quinazoline have been designed and evaluated as EGFR inhibitors. nih.govbohrium.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Concurrent inhibition of VEGFR-2, another receptor tyrosine kinase involved in angiogenesis, is a common strategy in cancer therapy. Novel 2-chloro-4-anilino-quinazolines have been developed as dual inhibitors of both EGFR and VEGFR-2. nih.govresearchgate.netekb.egnih.gov

p21-Activated Kinase 4 (PAK4): The quinazoline scaffold has been utilized to develop potent and selective inhibitors of PAK4, a serine/threonine kinase implicated in cancer cell migration and invasion. acs.orgacs.orgnih.govnih.gov

Tubulin: Some quinazoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.govresearchgate.netbenthamdirect.com By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net

Other Molecular Targets:

DNA: Certain N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been shown to bind to DNA through an intercalative process. acs.org Additionally, some quinazoline derivatives are effective and selective ligands for telomeric G-quadruplex DNA. nih.gov

The following table summarizes the putative molecular targets for the broader class of 2-chloro-4-aminoquinazoline derivatives.

| Target Class | Specific Target | Therapeutic Area |

| Enzyme (Kinase) | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Enzyme (Kinase) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer |

| Enzyme (Kinase) | p21-Activated Kinase 4 (PAK4) | Cancer |

| Structural Protein | Tubulin | Cancer |

| Nucleic Acid | DNA (intercalation, G-quadruplex) | Cancer |

Characterization of Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking and X-ray crystallography studies of 2-chloro-4-aminoquinazoline derivatives with their protein targets have elucidated the key molecular interactions responsible for their inhibitory activity.

Hydrogen Bonding: A crucial interaction for kinase inhibition by 4-anilinoquinazoline derivatives involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue in the hinge region of the ATP-binding site of kinases like EGFR and VEGFR-2. Furthermore, substituents on the aniline (B41778) ring can form additional hydrogen bonds. For instance, a hydrogen bond donor at the para position of the aniline moiety is important for interaction with conserved glutamate and aspartate residues in the binding sites of both EGFR and VEGFR-2. nih.govresearchgate.net

Hydrophobic Interactions: The quinazoline ring itself and its substituents engage in hydrophobic interactions within the ATP-binding pocket of kinases. The aniline moiety at the 4-position typically occupies a hydrophobic pocket, and modifications to this group can modulate potency and selectivity.

Intercalation: For DNA-binding quinazolines, the planar aromatic ring system allows the compound to insert itself between the base pairs of the DNA double helix. acs.org This intercalation is a primary mode of interaction for certain derivatives. acs.org

The table below details the types of molecular interactions observed for this class of compounds with their respective targets.

| Molecular Target | Type of Interaction | Key Interacting Moieties |

| EGFR/VEGFR-2 | Hydrogen Bonding, Hydrophobic Interactions | Quinazoline N1, aniline substituents |

| PAK4 | Hydrogen Bonding, Hydrophobic Interactions | Quinazoline core, amino and carboxamide groups |

| Tubulin | Hydrophobic Interactions | Quinazoline scaffold binding to the colchicine site |

| DNA | Intercalation, Groove Binding | Planar quinazoline ring system |

Exploration of Downstream Signaling Pathways (if mediated by specific molecular interactions)

The inhibition of molecular targets like EGFR, VEGFR-2, and PAK4 by 2-chloro-4-aminoquinazoline derivatives leads to the modulation of various downstream signaling pathways that are critical for cell growth, proliferation, and survival.

EGFR and VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 signaling pathways is a promising anticancer strategy with the potential for synergistic effects. nih.gov Inhibition of these receptors blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.

PAK4 Inhibition: Inhibition of PAK4 has been shown to regulate the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. acs.org This can lead to a potent inhibition of the migration and invasion of tumor cells. acs.orgnih.gov A novel PAK4 inhibitor was also found to suppress metastasis-related SCG10 phosphorylation through downregulation of the PAK4/LIMK1/cofilin and the downstream protein SCG10 signaling pathways. frontiersin.org

Tubulin Polymerization Inhibition: By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger mitochondria-mediated apoptosis. researchgate.netbenthamdirect.com

The following table outlines the downstream signaling pathways affected by the inhibition of the putative molecular targets.

| Molecular Target | Downstream Signaling Pathway(s) Affected | Cellular Outcome |

| EGFR/VEGFR-2 | RAS/RAF/MEK/ERK, PI3K/AKT/mTOR | Inhibition of cell proliferation and angiogenesis |

| PAK4 | PAK4/LIMK1/cofilin, PAK4/MEK-1/ERK1/2/MMP2, PAK4/LIMK1/SCG10 | Inhibition of cell migration and invasion |

| Tubulin | - | G2/M cell cycle arrest, apoptosis |

Analytical Method Development and Validation

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for 2-Chloro-N,N-diethylquinazolin-4-amine, enabling the separation of the main compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of quinazoline (B50416) derivatives. tandfonline.comresearchgate.nettandfonline.com A reversed-phase HPLC method would be the most probable approach for this compound, utilizing a non-polar stationary phase and a polar mobile phase.

Development of an HPLC method would involve the systematic optimization of several parameters to achieve adequate separation and peak shape. Key considerations include the choice of a suitable stationary phase, typically a C18 column, and the composition of the mobile phase, which often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water with potential pH modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak symmetry. tandfonline.comnih.gov UV detection is commonly employed for quinazoline compounds due to their chromophoric nature, with the detection wavelength selected based on the compound's UV absorption maxima. tandfonline.comnih.gov

Validation of the developed HPLC method would be performed in accordance with established guidelines to ensure its suitability for its intended purpose. This would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like quinazoline derivatives. tandfonline.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common mobile phase for reversed-phase chromatography, with formic acid improving peak shape. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simpler separations, gradient for complex mixtures with varying polarity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. researchgate.net |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Quinazoline ring system provides strong UV absorbance for sensitive detection. nih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which serves as a molecular fingerprint.

The development of a GC-MS method would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, and optimizing the temperature program of the GC oven to ensure the efficient separation of the analyte from any volatile impurities. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern. This pattern can be compared to a reference spectrum or used for structural elucidation.

Interactive Data Table: Hypothetical GC-MS Parameters

| Parameter | Suggested Condition | Purpose |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase | A versatile column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Inlet Temperature | 250-280 °C | Ensures complete volatilization of the sample. |

| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces a characteristic and reproducible fragmentation pattern. |

| Mass Range | 50-500 amu | A typical mass range to capture the molecular ion and significant fragment ions of the target compound. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and the MS. |

Development of Quantitative Assays for Research Purposes

For research purposes, such as determining the concentration of this compound in reaction mixtures or for structure-activity relationship studies, the development of accurate and precise quantitative assays is essential. The validated HPLC method described above would be the primary choice for developing such an assay.

The quantification would typically be performed using an external standard method. This involves preparing a series of calibration standards of known concentrations of a purified reference standard of this compound. A calibration curve is then constructed by plotting the peak area response against the concentration of the standards. The concentration of the compound in unknown samples can then be determined by interpolating their peak areas from this calibration curve.

The development of the quantitative assay would also require careful consideration of sample preparation procedures to ensure that the analyte is efficiently extracted and free from interfering matrix components. The validation of the quantitative assay would include demonstrating its linearity, range, accuracy, and precision to ensure the reliability of the generated data.

Future Research Directions and Unresolved Challenges

Innovations in Green Chemistry for Quinazoline (B50416) Synthesis

The synthesis of quinazoline derivatives traditionally involves multi-step procedures that can employ harsh reagents and generate significant chemical waste. For instance, the synthesis of related compounds like 2,4-dichloro-6,7-dimethoxy quinazoline often utilizes phosphorus oxychloride (POCl3), a hazardous reagent. derpharmachemica.com Similarly, the preparation of a fluoro-analogue of the title compound involved cyclization, chlorination, and nucleophilic substitution steps. scispace.com The future of synthesizing 2-Chloro-N,N-diethylquinazolin-4-amine and its analogs lies in the adoption of green chemistry principles to enhance efficiency, safety, and environmental sustainability.

Key areas for innovation include:

Catalytic Systems: Developing novel catalysts (e.g., metal-based, organocatalysts, or biocatalysts) to facilitate the quinazoline ring formation and subsequent functionalization under milder conditions, reducing the need for stoichiometric and often toxic reagents.

Alternative Solvents: Moving away from conventional volatile organic compounds towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. This minimizes environmental impact and improves process safety.

Energy-Efficient Methods: Exploring microwave-assisted and ultrasound-assisted organic synthesis. These techniques can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. This could involve novel cyclization strategies that avoid the use of protecting groups.

A comparative table of traditional versus potential green synthesis approaches is presented below.

| Feature | Traditional Synthesis Methods | Potential Green Chemistry Innovations |

| Reagents | Use of hazardous chemicals like POCl3. derpharmachemica.com | Development of reusable, non-toxic catalysts. |

| Solvents | Often rely on volatile organic compounds (VOCs). | Utilization of water, ionic liquids, or solvent-free conditions. |

| Energy | Conventional reflux heating requiring prolonged periods. | Microwave or ultrasound irradiation for rapid heating. |

| Waste | Can generate significant byproducts and chemical waste. | High atom economy reactions, minimizing waste streams. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery and development process by predicting the properties and behavior of molecules like this compound. These in silico methods can significantly reduce the time and cost associated with experimental screening.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of novel derivatives of this compound. This involves creating a library of related compounds and using machine learning algorithms to correlate their structural features with their therapeutic effects.

Molecular Docking Simulations: Performing docking studies to predict how this compound and its analogs bind to the active sites of various potential protein targets. This can help in identifying the most promising biological targets and in designing molecules with improved binding affinity and selectivity.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Early prediction of these pharmacokinetic and toxicological parameters is crucial for identifying candidates with favorable drug-like properties and avoiding late-stage failures in clinical development.

Exploration of Novel Molecular Targets and Binding Mechanisms

While many quinazoline derivatives are known to target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), the specific molecular targets of this compound are not well-defined. wikipedia.orgnih.gov A critical area of future research is the identification and validation of its biological targets to understand its mechanism of action.

Key research avenues include:

Target Identification Studies: Utilizing techniques like chemical proteomics, affinity chromatography, and yeast two-hybrid screening to identify the cellular proteins that directly interact with this compound.

Enzymatic and Cellular Assays: Once potential targets are identified, a battery of in vitro enzymatic assays and cell-based assays should be employed to validate these interactions and quantify the compound's inhibitory or modulatory effects.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its target protein. This would provide a detailed, atomic-level understanding of the binding mechanism, revealing the key molecular interactions responsible for its activity. wikipedia.org Such insights are invaluable for the rational design of more potent and selective second-generation inhibitors.

| Research Approach | Objective | Potential Outcome |

| Chemical Proteomics | Identify direct protein binding partners. | Discovery of novel, unanticipated molecular targets. |

| Kinase Profiling | Screen against a broad panel of protein kinases. | Determine selectivity and identify primary kinase targets. |

| X-ray Crystallography | Solve the 3D structure of the compound-target complex. | Reveal precise binding mode and key molecular interactions. |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in a cellular context. | Validation of target interaction within living cells. |

Understanding of Resistance Mechanisms at the Molecular Level

A significant challenge in the long-term efficacy of targeted therapies, particularly in oncology, is the development of drug resistance. biomedres.us For established quinazoline-based EGFR inhibitors like gefitinib (B1684475), resistance often emerges through secondary mutations in the target kinase or through the activation of bypass signaling pathways. wikipedia.org Although the therapeutic application of this compound is yet to be established, proactively investigating potential resistance mechanisms is a crucial forward-thinking strategy.

Future research in this area should involve:

In Vitro Resistance Models: Generating drug-resistant cell lines by exposing sensitive cancer cells to gradually increasing concentrations of this compound over an extended period.

Genomic and Proteomic Analysis: Analyzing the resistant cell lines using next-generation sequencing and mass spectrometry-based proteomics to identify genetic mutations, changes in protein expression, or post-translational modifications that confer resistance.

Functional Validation: Once potential resistance mechanisms are identified, their functional relevance must be validated using techniques such as site-directed mutagenesis, gene knockout (e.g., using CRISPR-Cas9), or the use of specific inhibitors for suspected bypass pathways.

Understanding these mechanisms before they are observed clinically can guide the development of combination therapies or next-generation compounds designed to overcome or circumvent resistance, ultimately leading to more durable therapeutic responses. rsc.org

Q & A

Q. What synthetic routes are effective for preparing 2-Chloro-N,N-diethylquinazolin-4-amine, and how can purity be optimized?

A two-step approach is commonly used:

- Step 1 : React 4-chloroquinazoline with diethylamine under nucleophilic aromatic substitution conditions. Evidence from analogous compounds (e.g., N,N-dimethylquinazolin-4-amine synthesis) suggests using acetone or toluene as a solvent with excess diethylamine at 0–25°C for 4–24 hours .

- Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >98% purity. Monitor reaction progress using HPLC or TLC to resolve intermediates .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy : Analyze and NMR to confirm substitution patterns. For example, the quinazoline C2 proton typically resonates at δ 8.6–9.0 ppm, while diethyl groups show signals at δ 1.2–1.4 ppm (CH) and δ 3.4–3.6 ppm (CH) .

- X-ray crystallography : Determine dihedral angles between quinazoline and substituents, which influence reactivity. Non-planar conformations (e.g., 71.8° between phenyl rings in analogous structures) may impact binding interactions .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on structural analogs:

- Apoptosis induction : Use caspase-3 activation assays (EC values as low as 2 nM reported for related 4-anilinoquinazolines) .

- Kinase inhibition : Screen against c-Src/Abl kinases (IC < 10 nM achievable, as seen with AZD0530) .

- Cytotoxicity : Employ MTT or CellTiter-Glo assays in cancer cell lines (e.g., T47D breast cancer) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect biological activity?

- Critical substituents : The chloro group at C2 enhances tubulin polymerization inhibition (EC < 10 nM), while substitutions at C6/C7 reduce potency by ~100-fold .

- Diethyl vs. dimethylamine : Diethyl groups improve metabolic stability (e.g., t > 40 hr in vivo) but may reduce solubility. Balance lipophilicity (LogP) using computational tools like SwissADME .

Q. What mechanisms underlie its activity in kinase inhibition or apoptosis pathways?

- Kinase inhibition : Binds to ATP pockets of c-Src/Abl via hydrogen bonds with hinge regions (e.g., Met341 in c-Src). Confirm via co-crystallography or mutagenesis studies .

- Apoptosis : Disrupts mitochondrial membrane potential (measured via JC-1 dye) and upregulates pro-apoptotic Bax/Bak proteins. Validate using siRNA knockdowns .

Q. How does in vivo pharmacokinetics influence dosing regimens in preclinical models?

- Oral bioavailability : >80% in mice, with C achieved at 2–4 hr. Use LC-MS/MS for plasma quantification .

- Efficacy : In MX-1 xenografts, 25 mg/kg daily reduces tumor volume by >70% vs. controls. Monitor toxicity via liver enzyme assays (ALT/AST) .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

- 3D-QSAR modeling : Build models using CoMFA/CoMSIA to predict activity cliffs (e.g., steric bulk at C4 reduces potency). Validate with leave-one-out cross-validation (q > 0.5) .

- Molecular dynamics : Simulate binding stability (RMSD < 2 Å over 100 ns) to explain why diethylamine improves target residence time vs. dimethyl analogs .

Q. What strategies address metabolic instability in lead optimization?

- Metabolite identification : Use hepatocyte incubations + LC-HRMS to detect oxidative dealkylation. Introduce deuterium at labile positions (e.g., CH groups) to block CYP450-mediated degradation .

- Prodrug design : Mask amines with acetyl or phosphonate groups to enhance solubility and reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.